2,4-dibromo-5-(difluoromethyl)-3-methylthiophene
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Overview
Description
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is an organobromine compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two bromine atoms, a difluoromethyl group, and a methyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-5-(difluoromethyl)-3-methylthiophene typically involves the bromination of 5-(difluoromethyl)-3-methylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 4 positions of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques such as recrystallization or chromatography ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the difluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the thiophene ring.
Reduction Products: Compounds with reduced bromine content or modified difluoromethyl groups.
Scientific Research Applications
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-5-(difluoromethyl)-3-methylthiophene depends on its interactions with molecular targets and pathways. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-5-(difluoromethyl)-3-fluoropyridine
- 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole
- 2,4-Dibromo-5-fluoroanisole
Uniqueness
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is unique due to the combination of bromine, difluoromethyl, and methyl groups on the thiophene ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2758002-00-3 |
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Molecular Formula |
C6H4Br2F2S |
Molecular Weight |
306 |
Purity |
95 |
Origin of Product |
United States |
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